N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1706333-87-0
VCID: VC4419360
InChI: InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17)
SMILES: COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

CAS No.: 1706333-87-0

Cat. No.: VC4419360

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide - 1706333-87-0

Specification

CAS No. 1706333-87-0
Molecular Formula C13H18N2O4S
Molecular Weight 298.36
IUPAC Name N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Standard InChI InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17)
Standard InChI Key MINXSYUOGXVPLO-UHFFFAOYSA-N
SMILES COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide features a central oxalamide backbone (NH–C(=O)–C(=O)–NH) flanked by two heterocyclic substituents:

  • Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring.

  • 3-Methoxytetrahydrothiophen-3-ylmethyl group: A saturated sulfur-containing ring with a methoxy substituent at the 3-position.

The compound’s IUPAC name, N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide, reflects its connectivity and functional groups.

Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight298.36 g/mol
CAS Number1706333-87-0
SMILESCOC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2
InChI KeyMINXSYUOGXVPLO-UHFFFAOYSA-N

The tetrahydrothiophene ring adopts a chair conformation, while the furan ring contributes planar aromaticity. The methoxy group enhances solubility in polar solvents .

Synthesis and Stability

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Tetrahydrothiophene Derivative Preparation: 3-Methoxytetrahydrothiophene is functionalized with a methylamine group under basic conditions.

  • Oxalamide Coupling: The tetrahydrothiophene-derived amine reacts with oxalyl chloride, followed by condensation with furan-2-ylmethylamine.

Critical parameters:

  • Temperature: 0–5°C during acylation to prevent side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Stability Profile

Oxalamides are prone to hydrolysis under acidic or alkaline conditions. Stability is maximized by:

  • Storage at -20°C under nitrogen.

  • Avoidance of aqueous solvents (reported solubility data remains unavailable).

Biological Activity and Mechanisms

CompoundCell LineIC₅₀ (µM)
St.33 (oxalamide)HeLa0.012
St.39 (thiophene)HT-290.06

The methoxy group in the tetrahydrothiophene ring may enhance membrane permeability, as seen in St.41 (IC₅₀ = 1.10 µM) .

Comparative Analysis with Related Compounds

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

This analog (CAS: 920366-91-2) shares the oxalamide core but substitutes furan with thiophene:

PropertyTarget CompoundThiophene Analog
Molecular Weight298.36280.40
Tubulin InhibitionPredicted30% at 5 µM
SolubilityLowModerate in DMSO

Thiophene derivatives show superior electronic properties for π-stacking interactions in tubulin’s binding pocket .

Future Research Directions

  • Structural Optimization:

    • Replace the methoxy group with fluorine to improve metabolic stability.

    • Introduce sulfone groups to the tetrahydrothiophene ring for enhanced solubility.

  • In Vivo Studies:

    • Evaluate pharmacokinetics in murine models, focusing on oral bioavailability.

  • Target Validation:

    • Use cryo-EM to map binding interactions with β-tubulin’s colchicine site.

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